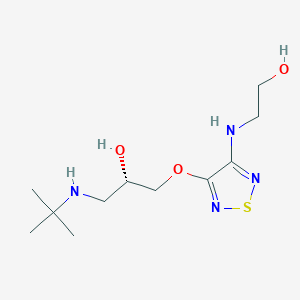
3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile
Vue d'ensemble
Description
3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile is an organic compound that belongs to the indole family. Indoles are heterocyclic compounds containing a benzene ring fused to a pyrrole ring. This compound is characterized by the presence of a nitrile group (-CN) and a ketone group (-CO-) attached to the indole ring. Indole derivatives are known for their wide range of biological activities and are commonly found in natural products, pharmaceuticals, and synthetic materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile can be achieved through various synthetic routes. One common method involves the reaction of 3-methylindole with a suitable nitrile and ketone precursor under acidic or basic conditions. For example, the reaction of 3-methylindole with acetonitrile and acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride can yield the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group or the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) or nitro groups can be introduced under acidic conditions.
Major Products Formed
Oxidation: Hydroxylated indole derivatives.
Reduction: Amino or alcohol derivatives of the original compound.
Substitution: Halogenated or nitro-substituted indole derivatives.
Applications De Recherche Scientifique
3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with signaling pathways that regulate inflammation or microbial growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Methyl-1H-indole-2-carbohydrazide
- Ethyl 3-oxo-3-(3-methyl-1H-indol-2-yl)propanoate
- 2-[Bis(3-methyl-1H-indol-2-yl)methyl]-6-methylphenol
Uniqueness
3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile is unique due to the presence of both a nitrile and a ketone group attached to the indole ring This structural feature imparts distinct chemical reactivity and biological activity compared to other indole derivatives
Propriétés
IUPAC Name |
3-(3-methyl-1H-indol-2-yl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c1-8-9-4-2-3-5-10(9)14-12(8)11(15)6-7-13/h2-5,14H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXNFXCYLMFKEHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=CC=CC=C12)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601263803 | |
| Record name | 1H-Indole-2-propanenitrile, 3-methyl-β-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601263803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1414944-13-0 | |
| Record name | 1H-Indole-2-propanenitrile, 3-methyl-β-oxo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1414944-13-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indole-2-propanenitrile, 3-methyl-β-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601263803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile a promising starting material for developing new antifungal compounds?
A1: The research paper "Synthesis of New Heterocycles Derived from this compound as Potent Antifungal Agents" [] demonstrates the compound's versatility in generating various heterocyclic systems. The researchers successfully synthesized thiazoline derivatives, thiophenes, 1,3,4-thiadiazoles, pyrazolo[5,1-c]-1,2,4-triazines, and 1,2,4-triazolo[5,1-c]-1,2,4-triazines, all incorporating the core structure of this compound. These diverse heterocyclic scaffolds are frequently found in molecules exhibiting potent biological activities, including antifungal properties. By leveraging the reactivity of the nitrile and carbonyl groups within this compound, researchers can access a wide range of structurally diverse compounds for antifungal drug discovery.
Q2: What information is available regarding the structural characterization of this compound and its derivatives described in the study?
A2: The study utilizes elemental analysis, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy to confirm the structures of this compound and its newly synthesized derivatives []. While the paper doesn't explicitly provide the molecular formula or weight, these can be deduced from the compound's name and structure. The detailed spectroscopic data (IR, 1H NMR, 13C NMR) presented for each synthesized compound offer valuable insights into their structural features, confirming the success of the synthetic strategies employed.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


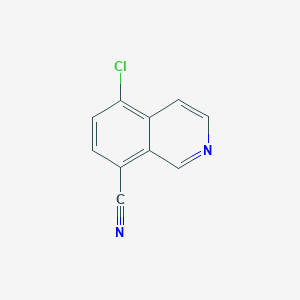
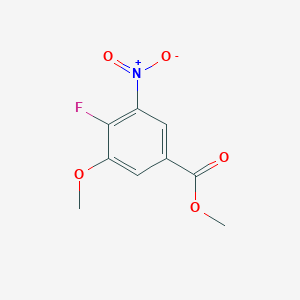
![2-Methoxy-4-azatricyclo[4.2.1.0,3,7]nonane hydrochloride](/img/structure/B1435650.png)
![[2-Methoxy-6-(trifluoromethoxy)phenyl]methanamine hydrochloride](/img/structure/B1435651.png)
![4-{[2-(Methylamino)ethoxy]methyl}benzonitrile hydrochloride](/img/structure/B1435652.png)
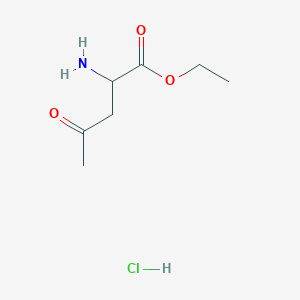
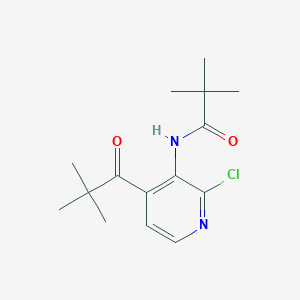
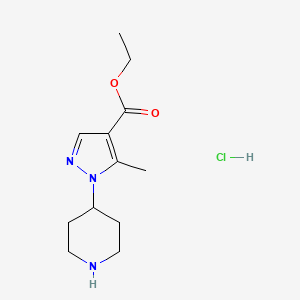

![2-[5-(Oxan-4-yl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride](/img/structure/B1435664.png)
![6-Chloro-4-methoxy-2-methyl-1H-benzo[d]imidazole](/img/structure/B1435665.png)


